molecular formula C18H18N2O2S2 B12263298 3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B12263298
M. Wt: 358.5 g/mol
InChI Key: OBYPMUJKFBDNAZ-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thieno[3,2-d]pyrimidine ring system, along with the methoxyphenyl and methylprop-2-en-1-yl groups, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxyphenyl group: This step involves the reaction of the thieno[3,2-d]pyrimidine intermediate with a methoxyphenyl-containing reagent.

    Addition of the methylprop-2-en-1-yl group: This can be done through a substitution reaction using a suitable alkylating agent.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring system and may have similar chemical properties and biological activities.

    Pyrimidine derivatives: Compounds with a pyrimidine core may exhibit similar interactions with biological targets and pathways.

    Methoxyphenyl-containing compounds: These compounds may have similar chemical reactivity and potential biological activities due to the presence of the methoxyphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N2O2S2

Molecular Weight

358.5 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-(2-methylprop-2-enylsulfanyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C18H18N2O2S2/c1-12(2)11-24-18-19-15-8-9-23-16(15)17(21)20(18)10-13-4-6-14(22-3)7-5-13/h4-9H,1,10-11H2,2-3H3

InChI Key

OBYPMUJKFBDNAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)SC=C2

Origin of Product

United States

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